1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine
Overview
Scientific Research Applications
Synthesis and Transformation of Cyclic β-Amino Acid Derivatives
Research in synthetic chemistry often focuses on the synthesis and functionalization of cyclic β-amino acids, which are of considerable interest due to their biological relevance. Metathesis reactions, including ring-closing metathesis (RCM) and cross metathesis (CM), are widely used for accessing alicyclic β-amino acids and their derivatives. These methodologies offer selective and stereocontrolled synthetic routes, emphasizing the importance of such compounds in drug research and development. The study by Kiss et al. (2018) provides an in-depth review of these synthetic approaches, highlighting their versatility, efficiency, and the challenges faced in achieving desired selectivities and functionalities Kiss, L., Kardos, M., Vass, C., & Fülöp, F. (2018). Synthesis, 50, 3571-3588.
Applications in Advanced Oxidation Processes
The degradation of hazardous compounds, including those containing nitrogen such as aromatic amines, dyes, and pesticides, through advanced oxidation processes (AOPs) is a critical area of environmental research. AOPs are effective in mineralizing nitrogen-containing compounds, improving the overall efficacy of water treatment schemes. Bhat and Gogate (2021) reviewed the state-of-the-art in the degradation of amine- and azo-based compounds, comparing various AOPs and providing a comprehensive overview of degradation efficiencies, reaction mechanisms, and the effect of process parameters. This research underlines the potential environmental impact of compounds related to 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine and the importance of understanding their behavior in aquatic environments Bhat, A. P., & Gogate, P. (2021). Journal of hazardous materials, 403, 123657.
Safety and Hazards
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-7-2-1-6(8(12)9(7)13)10(16)15-3-5(14)4-15/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMMUSKGLARNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.